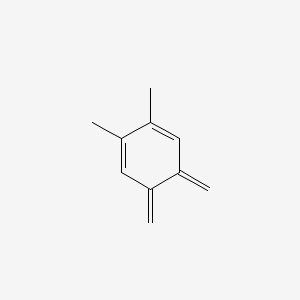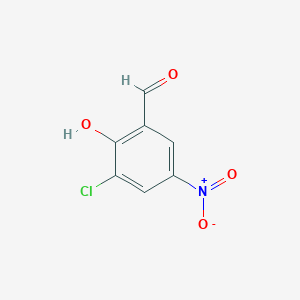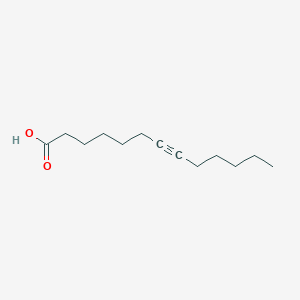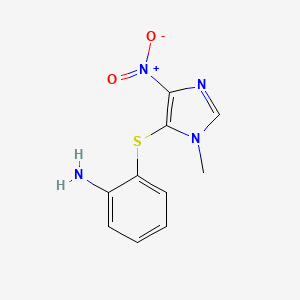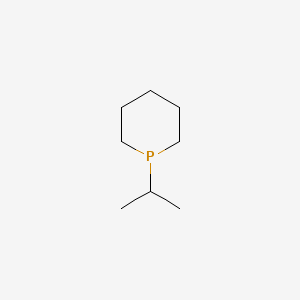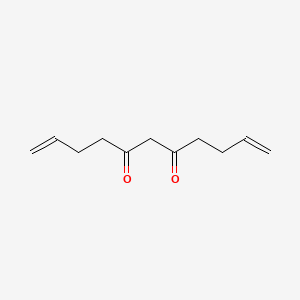
1,10-Undecadiene-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Undecadiene-5,7-dione is an organic compound with the molecular formula C11H16O2 It is a diene-dione, meaning it contains two double bonds and two ketone groups
Métodos De Preparación
The synthesis of 1,10-Undecadiene-5,7-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes followed by dehydration to form the diene structure. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the synthesis.
Análisis De Reacciones Químicas
1,10-Undecadiene-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,10-Undecadiene-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,10-Undecadiene-5,7-dione exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
1,10-Undecadiene-5,7-dione can be compared to other diene-diones such as 1,10-Undecadiene and 1,10-Phenanthroline-5,6-dione. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
54561-02-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
undeca-1,10-diene-5,7-dione |
InChI |
InChI=1S/C11H16O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-4H,1-2,5-9H2 |
Clave InChI |
WJTNCMQUWQVMEI-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)CC(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
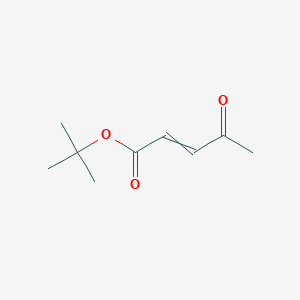

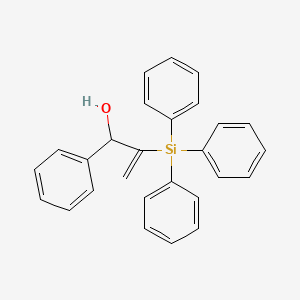
![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
